

Spectroscopic data interpretation for 1-Benzylazepan-4-ol

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Compound of Interest

Compound Name: **1-Benzylazepan-4-ol**

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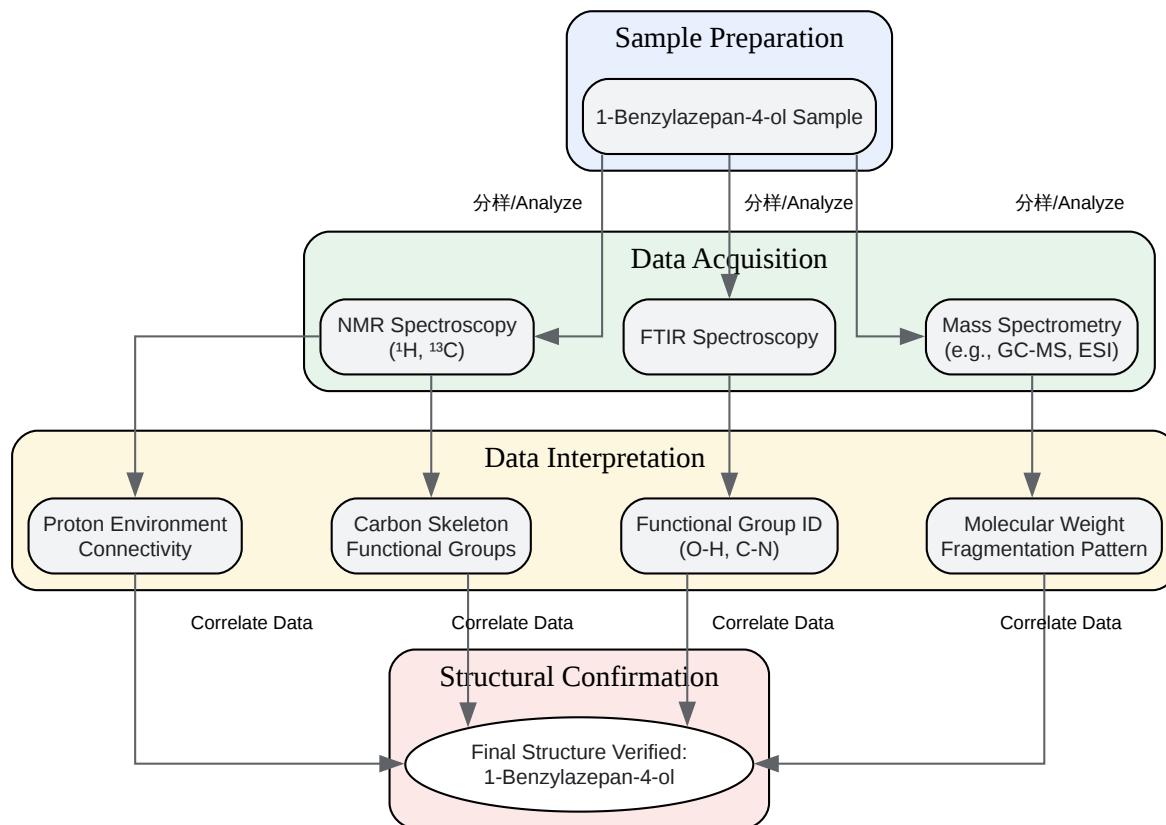
An In-Depth Technical Guide to the Spectroscopic Data Interpretation of **1-Benzylazepan-4-ol**

Introduction

1-Benzylazepan-4-ol is a heterocyclic compound featuring a seven-membered azepane ring, a benzyl substituent on the nitrogen atom, and a hydroxyl group at the 4-position. As a versatile synthetic intermediate, it serves as a crucial building block in the development of novel therapeutic agents and other functional organic molecules. Unambiguous structural confirmation of such compounds is paramount to ensure the integrity of research and development pipelines. This application note provides a comprehensive guide to the interpretation of the key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for **1-Benzylazepan-4-ol**. The methodologies and interpretations detailed herein are designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of structural elucidation techniques.

Overall Analytical Workflow

The comprehensive characterization of a molecule like **1-Benzylazepan-4-ol** relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a self-validating system for confirmation. The typical workflow is outlined below.



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Caption: Overall workflow for the spectroscopic characterization of **1-Benzylazepan-4-ol**.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR spectroscopy provides detailed information about the electronic environment, connectivity, and number of different types of protons in a molecule.

Predicted ^1H NMR Data Interpretation

The structure of **1-Benzylazepan-4-ol** suggests a complex spectrum, particularly in the aliphatic region due to the flexible seven-membered ring. Protons on carbons adjacent to the nitrogen and the hydroxyl group will be deshielded and shifted downfield.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
Ar-H (Phenyl)	7.20 - 7.40	Multiplet (m)	5H	Protons on the aromatic ring experience a characteristic deshielding effect. [1]
Ar-CH ₂ -N (Benzyllic)	-3.65	Singlet (s)	2H	Protons are adjacent to the electron-withdrawing nitrogen and the aromatic ring, causing a significant downfield shift. [2] [3]
CH-OH	3.50 - 4.00	Multiplet (m)	1H	The proton on the carbon bearing the hydroxyl group is deshielded by the electronegative oxygen.
OH	1.5 - 3.0 (variable)	Broad Singlet (br s)	1H	Chemical shift is concentration and solvent dependent; signal disappears upon D ₂ O exchange. [4] [5]

N-CH ₂ (Azepane C2, C7)	2.50 - 2.90	Multiplet (m)	4H	Protons alpha to the nitrogen atom are deshielded.
Azepane Ring Protons	1.50 - 2.10	Multiplet (m)	6H	Remaining protons on the azepane ring (C3, C5, C6) reside in a complex aliphatic environment.

Protocol for ¹H NMR Data Acquisition

- Sample Preparation: Accurately weigh approximately 5-10 mg of **1-Benzylazepan-4-ol**.
- Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
- D₂O Exchange (Optional): To confirm the hydroxyl proton, acquire a spectrum, then add one drop of deuterium oxide (D₂O), shake the tube, and re-acquire the spectrum. The O-H peak will disappear or significantly diminish.^[4]
- Instrument Setup: Place the sample in the NMR spectrometer.
- Data Acquisition: Acquire the spectrum using a standard pulse program. A 400 MHz or higher field instrument is recommended to resolve the complex multiplets of the azepane ring.
- Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Integrate all peaks and reference the spectrum to the TMS signal at 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments, revealing the carbon skeleton of the molecule.

Predicted ¹³C NMR Data Interpretation

In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line. The chemical shifts are highly dependent on the local electronic environment.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
Ar-C (Quaternary)	~138	The aromatic carbon attached to the benzylic group is quaternary and appears downfield.[6]
Ar-CH	127 - 129	Aromatic carbons attached to protons appear in this characteristic range.[6][7]
CH-OH	~70	The carbon bonded to the electronegative oxygen of the hydroxyl group is significantly deshielded.[8]
Ar-CH ₂ -N (Benzyllic)	~60	The benzylic carbon is deshielded by both the aromatic ring and the nitrogen atom.
N-CH ₂ (Azepane C2, C7)	~55	Carbons alpha to the amine nitrogen are deshielded and appear in this region.[4]
Azepane Ring Carbons	25 - 40	The remaining aliphatic carbons of the azepane ring.

Protocol for ¹³C NMR Data Acquisition

- Sample Preparation: Prepare a more concentrated sample than for ^1H NMR, typically 20-50 mg of **1-Benzylazepan-4-ol** in ~0.7 mL of deuterated solvent.
- Instrument Setup: Insert the sample into the spectrometer.
- Data Acquisition: Acquire a proton-decoupled ^{13}C spectrum. Due to the low natural abundance of ^{13}C (1.1%) and longer relaxation times, a greater number of scans are required compared to ^1H NMR to achieve a good signal-to-noise ratio.[6]
- Processing: Process the data similarly to the ^1H NMR spectrum. Reference the spectrum using the solvent signal (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Data Interpretation

The IR spectrum of **1-Benzylazepan-4-ol** will be dominated by absorptions corresponding to its key functional groups: the alcohol, the tertiary amine, and the aromatic ring.

Wavenumber (cm^{-1})	Functional Group	Vibration Mode	Expected Appearance
3200 - 3500	O-H (Alcohol)	Stretching	Strong, Broad
3000 - 3100	C-H (Aromatic)	Stretching	Medium, Sharp
2850 - 2960	C-H (Aliphatic)	Stretching	Strong, Sharp
1450 - 1600	C=C (Aromatic)	Stretching	Medium, Sharp peaks
1050 - 1250	C-N (Amine)	Stretching	Medium to Strong
1000 - 1150	C-O (Alcohol)	Stretching	Strong

Causality of Peak Shapes: The O-H stretching band is typically broad due to intermolecular hydrogen bonding.[9][10] In contrast, C-H stretching bands are generally sharper. Since **1-**

Benzylazepan-4-ol is a tertiary amine, there will be no N-H stretching bands, which would typically appear around $3300\text{-}3500\text{ cm}^{-1}$.^{[4][11]}

Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal.
- Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.
- Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Initiate the scan. The instrument will typically co-add multiple scans to improve the signal-to-noise ratio.
- Data Analysis: The resulting spectrum of % Transmittance vs. Wavenumber (cm^{-1}) is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial structural information based on its fragmentation pattern upon ionization.

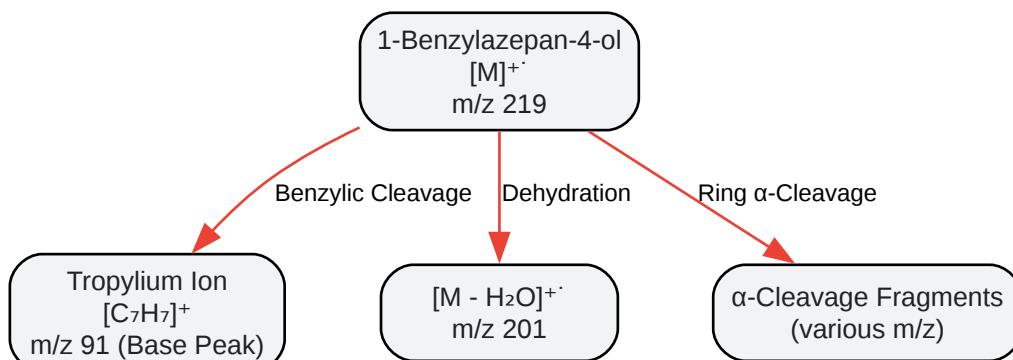
Predicted Mass Spectrum Interpretation

For **1-Benzylazepan-4-ol** (Molecular Formula: $\text{C}_{14}\text{H}_{21}\text{NO}$, Molecular Weight: 219.16 g/mol), the mass spectrum under Electron Ionization (EI) would be expected to show a molecular ion peak (M^+) at m/z 219. The fragmentation will be directed by the functional groups.

Key Fragmentation Pathways:

- Benzylic Cleavage: The most characteristic fragmentation for benzylamines is the cleavage of the C-N bond to form a highly stable benzyl cation, which often rearranges to a tropylium ion.^{[12][13]} This will result in the base peak of the spectrum.
 - m/z 91: $[\text{C}_7\text{H}_7]^+$ (Tropylium ion)

- Alpha-Cleavage: Cleavage of the C-C bond adjacent (alpha) to a heteroatom is a common pathway for both amines and alcohols as it leads to resonance-stabilized cations.[4][14][15]
 - α -cleavage next to Nitrogen: Loss of an alkyl radical from the azepane ring.
 - α -cleavage next to Oxygen: Loss of an alkyl radical from the azepane ring.
- Dehydration: Alcohols frequently undergo the loss of a water molecule.[14][16][17]
 - m/z 201: $[M - H_2O]^+$



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Caption: Key fragmentation pathways for **1-Benzylazepan-4-ol** in EI-MS.

Protocol for GC-MS Data Acquisition

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
- Injection: Inject 1 μ L of the solution into the Gas Chromatograph (GC) inlet. The GC will separate the analyte from any impurities before it enters the mass spectrometer.
- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is ionized, typically by Electron Ionization (EI) at 70 eV.
- Mass Analysis: The resulting molecular ion and fragment ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The structural elucidation of **1-Benzylazepan-4-ol** is achieved through a coordinated interpretation of multiple spectroscopic datasets. ^1H and ^{13}C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key alcohol and amine functional groups, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns that validate the overall structure. This multi-faceted approach ensures a high degree of confidence in the compound's identity, a critical requirement for its application in research and development.

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